molecular formula C11H16ClNO B587846 2-(Methylamino)-1-phenylbutan-1-one;hydrochloride CAS No. 166593-10-8

2-(Methylamino)-1-phenylbutan-1-one;hydrochloride

Cat. No. B587846
CAS RN: 166593-10-8
M. Wt: 213.705
InChI Key: WJQBARDMJLAIJX-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-phenylbutan-1-one;hydrochloride, also known as 2-MAB-HCl, is a synthetic compound used in research laboratories for a variety of purposes. It is an organic compound that is composed of a phenyl group and a methyl group bonded to a butan-1-one backbone. This compound is a white crystalline solid at room temperature and is soluble in water and organic solvents. It is used in various research applications due to its ability to act as a substrate, inhibitor, or activator of enzymes, receptors, and transporters.

Scientific Research Applications

Neuroscience Research

Buphedrone is a stimulant of the phenethylamine and cathinone chemical classes . It has been found to increase spontaneous rodent locomotor activity, potentiate the release of dopamine from dopaminergic nerve terminals in the brain, and cause appetite suppression . This makes it a valuable compound for studying the neurochemical pathways involved in motivation, reward, and appetite regulation .

Behavioral Studies

Buphedrone has been used in behavioral studies to understand the effects of synthetic cathinones on behavior . It has been found to induce behaviors such as excitation, stereotypies, jumping, and aggressiveness . These findings can help researchers understand the behavioral effects of synthetic cathinones and develop treatments for substance abuse disorders .

Neurotoxicity Research

Buphedrone has been found to exert neurotoxic effects in vitro . It causes neuronal viability loss at certain concentrations, indicating its potential for causing neuronal damage . This makes it a useful compound for studying the mechanisms of neurotoxicity and developing potential neuroprotective strategies .

Pharmacokinetic Studies

Buphedrone has been used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion . This information is crucial for predicting its effects in the body, understanding its potential for toxicity, and developing strategies for its detection in biological samples .

Legal and Forensic Analysis

Buphedrone is a controlled substance in several countries . Its detection and identification are important in forensic analysis, particularly in cases involving drug trafficking and abuse . Therefore, it is used in the development and validation of analytical methods for the detection of synthetic cathinones in biological and environmental samples .

Chemical Sensor Development

Buphedrone has been used in the development of chemical sensors . For example, a film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode was used to estimate the affinity for synthetic stimulants like Buphedrone . This research can lead to the development of new methods for the rapid and sensitive detection of synthetic cathinones .

Mechanism of Action

Target of Action

Buphedrone (Hydrochloride), also known as 2-(Methylamino)-1-phenylbutan-1-one;hydrochloride, primarily targets the dopaminergic nerve terminals in the brain . It potentiates the release of dopamine, a neurotransmitter that plays several important roles in the brain and body .

Mode of Action

Buphedrone increases spontaneous rodent locomotor activity by interacting with its primary target, the dopaminergic nerve terminals . This interaction results in the potentiation of dopamine release, leading to increased activity .

Biochemical Pathways

It is known that the compound is related to the naturally occurring compounds cathinone and cathine . It is also related to methamphetamine, differing by the β-ketone substituent (at the β-carbon) and an ethyl group replacing the methyl group at the carbon at the α-position relative to the amine .

Pharmacokinetics

It is known that buphedrone can be administered through various routes including vaporization, insufflation, intravenous injection, intramuscular injection, orally, and rectally . The compound is excreted in urine .

Result of Action

The action of Buphedrone leads to a range of effects. It causes appetite suppression and a potentially dangerous effect of decreasing the subjective feeling of thirst . The effects of Buphedrone have also been compared to methamphetamine, with more euphoria and less physical stimulation . Most commonly reported effects include elevated mood, euphoria, increased alertness, increased heart rate, talkativeness, increased empathy and sense of communication, increased sex drive, restlessness, insomnia, and increased motivation .

properties

IUPAC Name

2-(methylamino)-1-phenylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10,12H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQBARDMJLAIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166593-10-8
Record name 166593-10-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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